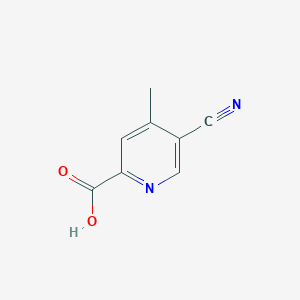
5-Cyano-4-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1427082-88-9 . It has a molecular weight of 162.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Cyano-4-methylpyridine-2-carboxylic acid consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 4th position with a methyl group, at the 2nd position with a carboxylic acid group, and at the 5th position with a cyano group .Physical And Chemical Properties Analysis
5-Cyano-4-methylpyridine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 162.15 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Cyano-4-methylpyridine-2-carboxylic acid is a versatile compound used in the synthesis of various ligands and complexes with potential applications in material science and coordination chemistry. For instance, it serves as a building block in the synthesis of tridentate ligands suited for complexation with lanthanide(III) cations, which are essential in materials science for their luminescent properties (Charbonnière, Weibel, & Ziessel, 2001). This compound's functionality has also been leveraged in the preparation of oxidovanadium(IV) complexes, highlighting its role in developing coordination compounds with potential biological and catalytic applications (Koleša-Dobravc et al., 2014).
Reactivity and Applications in Organic Synthesis
In organic synthesis, 5-Cyano-4-methylpyridine-2-carboxylic acid's reactivity has been exploited to create complex molecules. For example, its derivatives have been used to synthesize crystalline adducts with 4-aminopyridine, yielding a variety of solid forms that have implications for the development of pharmaceuticals and supramolecular chemistry (Montis & Hursthouse, 2012). Additionally, it plays a role in the synthesis of imidazo[1,2-a]pyridines, compounds recognized for their medicinal chemistry applications due to their structural characteristics and potential as pharmaceuticals (Bagdi, Santra, Monir, & Hajra, 2015).
Electrocatalytic Applications
The compound's utility extends to electrocatalytic applications, as demonstrated in the electrochemical carboxylation of related pyridine compounds with carbon dioxide, showcasing its potential in developing sustainable chemical synthesis methods (Feng et al., 2010). This area of research is crucial for advancing green chemistry principles by utilizing carbon dioxide as a raw material in chemical synthesis.
Material Science and Sensitization
In material science, derivatives of 5-Cyano-4-methylpyridine-2-carboxylic acid have been employed in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency, underscoring the compound's relevance in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
5-cyano-4-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)10-4-6(5)3-9/h2,4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJIDOYAVPCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-methylpyridine-2-carboxylic acid | |
CAS RN |
1427082-88-9 |
Source


|
| Record name | 5-cyano-4-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)
![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)


![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)
